Methyl 2,4-dibromobenzoate

Lipophilicity Solubility Solid-Phase Extraction

Methyl 2,4-dibromobenzoate (CAS 54335-33-0) is a high-demand, substituted aromatic ester building block characterized by its 2,4-dibromo substitution pattern on a benzoate core. As a key intermediate in organic synthesis, it features two highly reactive aryl bromide sites, making it a versatile scaffold for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex molecular architectures.

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 54335-33-0
Cat. No. B138849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dibromobenzoate
CAS54335-33-0
SynonymsMethyl 2,4-Dibromobenzoate; 
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)Br
InChIInChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
InChIKeySBKBVWPHNYFFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-Dibromobenzoate (CAS 54335-33-0) - A Key Aryl Bromide Building Block for Cross-Coupling and Pharmaceutical Synthesis


Methyl 2,4-dibromobenzoate (CAS 54335-33-0) is a high-demand, substituted aromatic ester building block characterized by its 2,4-dibromo substitution pattern on a benzoate core . As a key intermediate in organic synthesis, it features two highly reactive aryl bromide sites, making it a versatile scaffold for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex molecular architectures . Its methyl ester functionality offers a stable, easily manipulated handle for further synthetic transformations or a convertible group for late-stage functionalization . This compound is a cornerstone for synthesizing diverse libraries of biaryl and heteroaryl derivatives, which are prevalent in active pharmaceutical ingredients (APIs) and advanced materials . The combination of its specific substitution pattern and dual reactive centers provides a unique balance of reactivity and structural complexity that is difficult to replicate with other building blocks.

Why Methyl 2,4-Dibromobenzoate Cannot Be Simply Substituted by Other Dibromobenzoate Isomers or Analogs


The selection of Methyl 2,4-dibromobenzoate over its analogs is not arbitrary; its specific regiochemistry and physical properties directly dictate its reactivity and ultimate synthetic utility. Substituting with other dibromobenzoate isomers (e.g., 2,5-, 2,6-, or 3,5-dibromo) or the parent carboxylic acid (2,4-dibromobenzoic acid) will invariably lead to different reaction outcomes due to altered electronic environments at the reactive centers, leading to divergent regioselectivity in cross-coupling events [1]. Furthermore, the 2,4-substitution pattern is a privileged motif found in numerous bioactive pharmacophores, making this specific compound a direct entry point into validated chemical space . The methyl ester is also a critical differentiator; it provides a neutral, lipophilic handle (cLogP ~4.2) that enhances solubility in organic media compared to the more polar carboxylic acid, which can be crucial for reaction compatibility and workup procedures . This section details the quantifiable evidence that underscores the unique and irreplaceable value proposition of Methyl 2,4-dibromobenzoate.

Quantitative Differentiation Guide for Methyl 2,4-Dibromobenzoate (CAS 54335-33-0) Procurement


Comparison of Physical Properties: Methyl 2,4-Dibromobenzoate vs. 2,4-Dibromobenzoic Acid

For reactions in non-polar or moderately polar organic solvents, Methyl 2,4-dibromobenzoate offers a significant solubility and handling advantage over its free acid counterpart. The methyl ester exhibits a calculated partition coefficient (cLogP) of 4.2, which is substantially higher than the predicted value for 2,4-dibromobenzoic acid . This difference in lipophilicity directly translates to better solubility in solvents like toluene, dichloromethane, and THF, which are commonly used in palladium-catalyzed cross-coupling reactions. The free acid, with its carboxylic acid moiety, is more polar and may exhibit limited solubility or form salts under certain reaction conditions, potentially leading to lower yields or complicating purification.

Lipophilicity Solubility Solid-Phase Extraction Reaction Medium Compatibility

Regioselective Reactivity in Suzuki-Miyaura Cross-Coupling: 2,4- vs. 3,5-Dibromo Isomer

The 2,4-dibromo substitution pattern on the aromatic ring is not symmetric. The bromine atom at the ortho-position (C2) is significantly more reactive than the one at the para-position (C4) towards oxidative addition with palladium(0) catalysts [1]. This allows for highly selective mono-coupling at the C2 position, leaving the C4-bromo group intact for a subsequent second cross-coupling reaction. In contrast, the symmetric 3,5-dibromo isomer (e.g., Methyl 3,5-dibromobenzoate) presents two electronically equivalent sites, making it challenging to achieve a clean, sequential monocoupling without forming mixtures of mono- and bis-arylated products. This intrinsic, programmed ortho-selectivity of Methyl 2,4-dibromobenzoate is a cornerstone for the rapid and convergent synthesis of unsymmetrical biaryl systems.

Regioselectivity Suzuki-Miyaura Coupling Palladium Catalysis Drug Discovery

Synthesis Yield and Purity: Methyl Ester vs. Alternative Esters

The methyl ester is a superior choice for large-scale synthesis due to its excellent stability and high-yielding preparation from the readily available 2,4-dibromobenzoic acid. A documented synthesis achieves a 78% yield of Methyl 2,4-dibromobenzoate, highlighting the efficiency of its production . Furthermore, commercial sources consistently offer this compound with high purity (typically 97%+), as verified by rigorous batch-specific quality control including NMR, HPLC, and GC . This combination of high synthetic yield and high commercial purity ensures that procurement of this building block translates directly to efficient downstream material usage, minimizing waste and the need for costly repurification steps in multi-step synthetic campaigns.

Synthesis Yield Purity Process Chemistry

High-Value Application Scenarios for Methyl 2,4-Dibromobenzoate (CAS 54335-33-0)


Synthesis of Unsymmetrical Biaryl Pharmacophores via Sequential Cross-Coupling

The primary and most valuable application of Methyl 2,4-dibromobenzoate is in the programmed synthesis of 1,2,4-trisubstituted benzene rings. The differential reactivity of the two bromine atoms (ortho > para) allows for a highly efficient two-step, one-pot Suzuki-Miyaura coupling sequence. The first coupling occurs selectively at the ortho-position, and after introduction of the first aryl group, the second coupling proceeds at the para-position. This controlled sequence is essential for constructing unsymmetrical biaryl motifs found in numerous kinase inhibitors and other therapeutic agents, as evidenced by its use in patents related to immunosuppressive and antitumor compounds .

Solid-Phase Organic Synthesis (SPOS) and Library Generation

The methyl ester group of Methyl 2,4-dibromobenzoate is not merely a spectator. It serves as a traceless linker for solid-phase organic synthesis. The ester can be attached to a solid support (e.g., Wang resin), allowing for sequential cross-coupling reactions on the immobilized substrate. The dual bromine handles facilitate on-resin diversification at two distinct positions. Upon completion, cleavage from the resin with a nucleophile (e.g., amines to yield amides) releases the final product into solution with high purity. This strategy is ideal for generating large, diverse libraries of drug-like molecules for high-throughput screening campaigns.

Intermediate for Advanced Organic Materials and Ligands

Beyond pharmaceuticals, the specific 2,4-dibromo pattern is valuable in materials science. The sequential coupling strategy can be employed to synthesize well-defined conjugated oligomers and polymers with a specific substitution pattern for tuning optical and electronic properties . For instance, the ester group can be reduced to a benzylic alcohol, and the aryl bromides can be used to install complex phosphine ligands or other functional groups for creating novel catalysts and advanced materials with precisely controlled molecular architectures.

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